![molecular formula C29H48NOPS B6288643 [S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2622154-87-2](/img/structure/B6288643.png)
[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide involves multiple steps, typically starting with the preparation of the phosphine and sulfinamide precursors. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of advanced materials and chemical processes, including the synthesis of polymers and specialty chemicals
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide involves its ability to act as a ligand, forming complexes with metal ions and other molecules. The phosphine group can coordinate with metal centers, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to catalyze various chemical reactions .
Comparison with Similar Compounds
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide can be compared with other similar compounds, such as:
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-naphthalenylmethyl]-2-methyl-2-propanesulfinamide: Similar structure but with a naphthalenyl group instead of an adamantyl group.
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-biphenylmethyl]-2-methyl-2-propanesulfinamide: Contains a biphenyl group, offering different steric and electronic properties.
[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-phenylmethyl]-2-methyl-2-propanesulfinamide: A simpler structure with a phenyl group, used for comparison in reactivity studies .
Properties
IUPAC Name |
(R)-N-[(S)-1-adamantyl-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48NOPS/c1-26(2,3)32(27(4,5)6)24-13-11-10-12-23(24)25(30-33(31)28(7,8)9)29-17-20-14-21(18-29)16-22(15-20)19-29/h10-13,20-22,25,30H,14-19H2,1-9H3/t20?,21?,22?,25-,29?,33-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDAEMPIIGEHED-DCHPEXOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C23CC4CC(C2)CC(C4)C3)N[S@](=O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48NOPS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

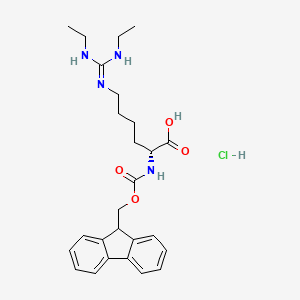
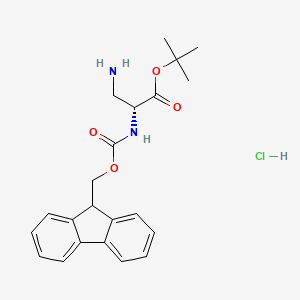
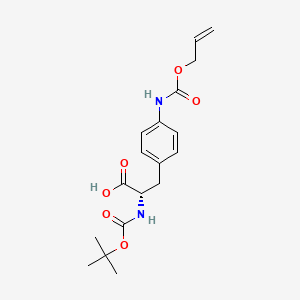
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)
![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)
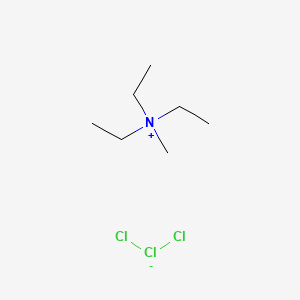
![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
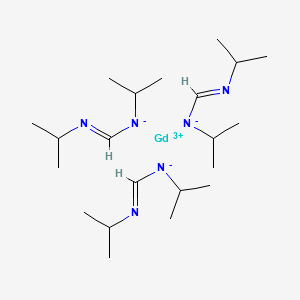
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)
![Calix[8]quinone](/img/structure/B6288685.png)
